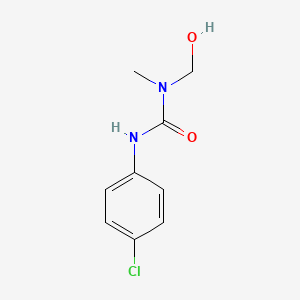
N'-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a methyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with formaldehyde and methyl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of N’-(4-Chlorophenyl)-N-(carboxymethyl)-N-methylurea.
Reduction: Formation of N’-(phenyl)-N-(hydroxymethyl)-N-methylurea.
Substitution: Formation of N’-(4-Hydroxyphenyl)-N-(hydroxymethyl)-N-methylurea or N’-(4-Aminophenyl)-N-(hydroxymethyl)-N-methylurea.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea can be compared with other similar compounds, such as:
N’-(4-Chlorophenyl)-N-methylurea: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
N’-(4-Hydroxyphenyl)-N-(hydroxymethyl)-N-methylurea: Contains a hydroxyl group instead of a chlorine atom, which can influence its chemical properties and interactions.
N’-(4-Aminophenyl)-N-(hydroxymethyl)-N-methylurea:
The uniqueness of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
84640-48-2 |
|---|---|
Fórmula molecular |
C9H11ClN2O2 |
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-1-(hydroxymethyl)-1-methylurea |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(6-13)9(14)11-8-4-2-7(10)3-5-8/h2-5,13H,6H2,1H3,(H,11,14) |
Clave InChI |
RTTDYMSTPLHTNA-UHFFFAOYSA-N |
SMILES canónico |
CN(CO)C(=O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


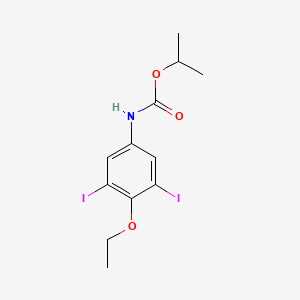
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
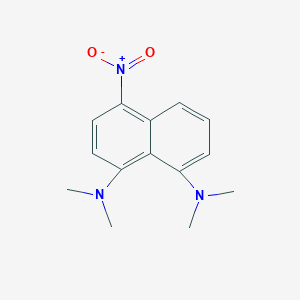
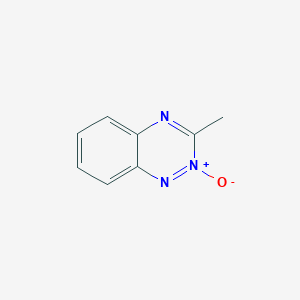

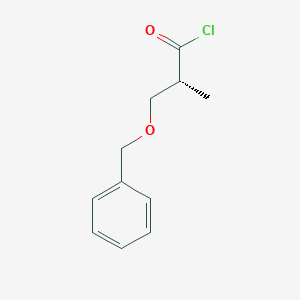
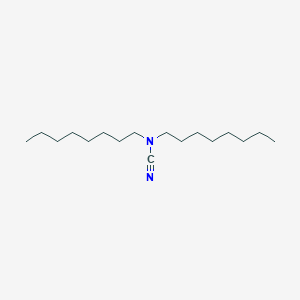
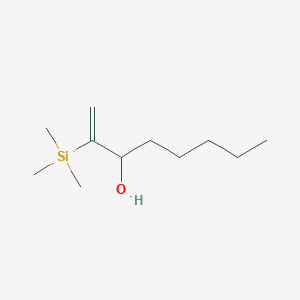
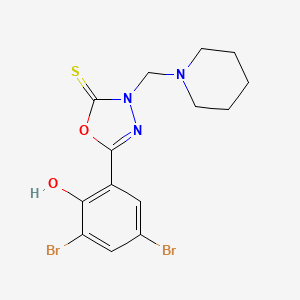
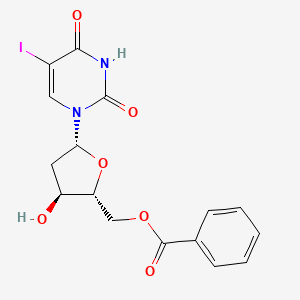
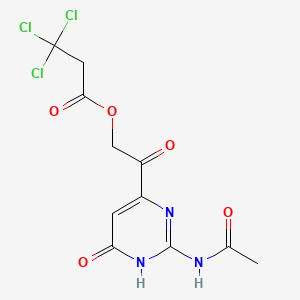
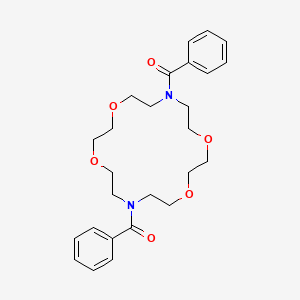
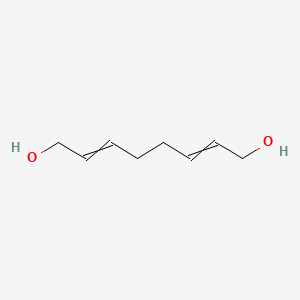
![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)
